molecular formula C13H16N2O3 B1142433 Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate CAS No. 125008-68-6

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate

Cat. No. B1142433
CAS RN: 125008-68-6
M. Wt: 248.28
InChI Key:
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Description

Methyl 2-(dimethylamino)benzoate is a compound with the linear formula C10H13NO2 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds, such as Adame® (Dimethylaminoethyl Acrylate), is produced by transesterification . Another compound, quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose (Agr-g-QPDMAEMA) copolymers, was synthesized via a combination of atom transfer radical polymerization (ATRP) and quaternization of tertiary amine moieties .


Molecular Structure Analysis

The molecular formula of Methyl 2-(dimethylamino)benzoate is C10H13NO2 . For a similar compound, 2-(N,N-Dimethylamino)ethyl acrylate, the molecular formula is H2C=CHCO2CH2CH2N(CH3)2 .


Chemical Reactions Analysis

The polymerization of similar compounds, such as methyl methacrylate (MMA), has been studied. For instance, the polymerization of MMA exhibited activity up to 6400 h −1 TOF and a relatively high initiation efficiency, producing polymers with an ultrahigh molecular weight .


Physical And Chemical Properties Analysis

Methyl 2-(dimethylamino)benzoate is a liquid at 20°C with a boiling point of 131°C/11.5 mmHg and a specific gravity of 1.10 .

Scientific Research Applications

Antibacterial Applications

“Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate” could potentially be used in the development of antibacterial agents. For instance, quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose copolymers have been synthesized for multipurpose antibacterial applications . These copolymers can be dissolved in aqueous media at low concentrations to evaluate their antibacterial activity. They can also be gelated as hydrogels on substrate surfaces to inhibit bacterial adhesion, biofilm formation, and bacterial colonization .

Organic Synthesis

This compound could serve as an important raw material and intermediate in organic synthesis . It could be used in the synthesis of various organic compounds, contributing to the development of new materials and chemical products .

Pharmaceuticals

“Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate” could be used in the pharmaceutical industry as an intermediate in the synthesis of various drugs . Its unique chemical structure could potentially contribute to the development of new therapeutic agents .

Catalytic Agent

This compound could potentially be used as a catalytic agent in various chemical reactions . Its unique chemical properties could enhance the efficiency and selectivity of these reactions .

Petrochemical Additive

“Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate” could be used as an additive in the petrochemical industry . It could potentially enhance the performance of various petrochemical products .

Agrochemicals

This compound could potentially be used in the development of agrochemicals . It could contribute to the synthesis of various pesticides, herbicides, and other agricultural chemicals .

Future Directions

The future directions for these types of compounds are vast due to their wide range of potential applications. For instance, borneol-modified PMMA has shown potential for safe usage in medical implants due to its unique antibacterial character .

properties

IUPAC Name

methyl (Z)-2-benzamido-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLTUIYGIXNEOM-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)OC)\NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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